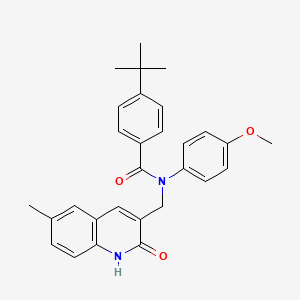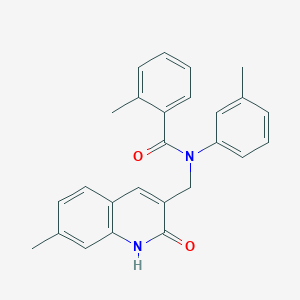
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide, also known as GMX1778, is a small molecule inhibitor that targets nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been found to have potential applications in cancer therapy, neurodegenerative diseases, and aging.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. NAD+ is a coenzyme that plays a crucial role in many cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide reduces the levels of NAD+ in cells, leading to the inhibition of various cellular processes, including cancer cell growth.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit cancer cell growth, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
実験室実験の利点と制限
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide is its specificity for NAMPT. This makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide is its low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. One direction is to investigate its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NAMPT. Finally, the development of more soluble forms of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide could enhance its utility in various experiments.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxy-7-methylquinoline-3-carbaldehyde from 2-methylquinoline-3-carbaldehyde. This is followed by the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with m-toluidine to form N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide. The final step involves the reaction of N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide with 2-chloro-N-methylbenzamide to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide works by inhibiting NAD+ biosynthesis, which is essential for cancer cell survival. It has also been found to enhance the efficacy of chemotherapy drugs, making it a promising adjuvant therapy.
In addition to cancer therapy, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has also been studied for its potential applications in neurodegenerative diseases and aging. It has been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
特性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-22(13-17)28(26(30)23-10-5-4-8-19(23)3)16-21-15-20-12-11-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVELPUOHIGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)

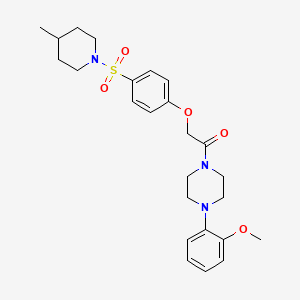
![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
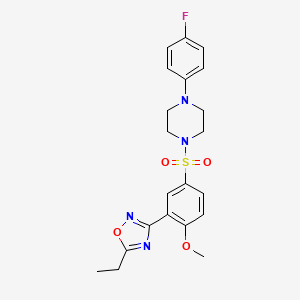
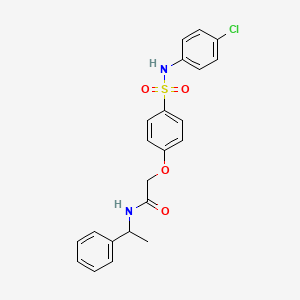
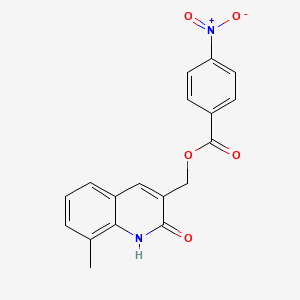
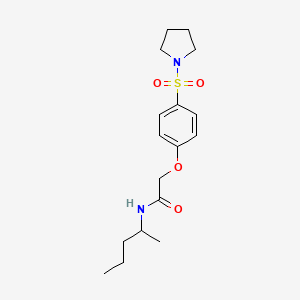


![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)

